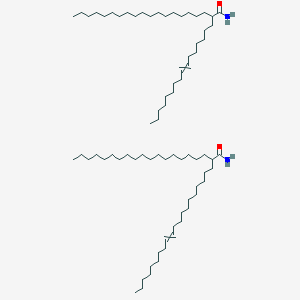
2-Hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are long-chain fatty acid amidesEnamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enamides, including 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide, can be achieved through various methods. One common approach is the direct N-dehydrogenation of amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these enamides into saturated amides.
Substitution: Enamides can undergo substitution reactions, particularly at the double bond or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated or alkylated enamides.
科学的研究の応用
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-octadecylstearamide: Another long-chain fatty acid amide with similar structural features.
N-octadec-9-enylhexadecan-1-amide: Structurally related compound with a different position of the double bond.
Uniqueness
2-Hexadec-7-enylicosanamide and 2-octadecyldocos-13-enamide are unique due to their specific double bond positions and chain lengths, which confer distinct chemical and biological properties. These structural features make them valuable in various applications, particularly in the synthesis of complex molecules and the study of biological activities .
特性
分子式 |
C76H150N2O2 |
|---|---|
分子量 |
1124.0 g/mol |
IUPAC名 |
2-hexadec-7-enylicosanamide;2-octadecyldocos-13-enamide |
InChI |
InChI=1S/C40H79NO.C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-39(40(41)42)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35(36(37)38)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39H,3-16,18,20-38H2,1-2H3,(H2,41,42);18,21,35H,3-17,19-20,22-34H2,1-2H3,(H2,37,38) |
InChIキー |
JGXHFRPGNZVYPY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCC=CCCCCCCCC)C(=O)N.CCCCCCCCCCCCCCCCCCC(CCCCCCC=CCCCCCCCC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















